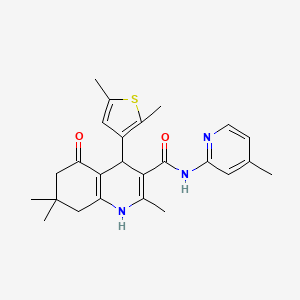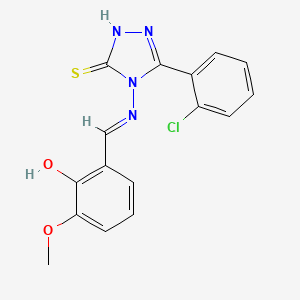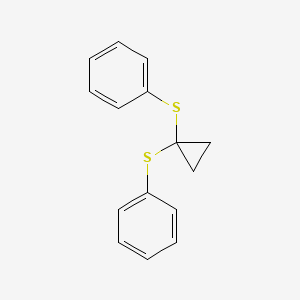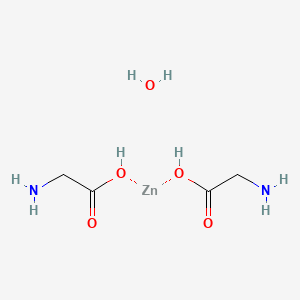
4-(2,5-dimethylthiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-ジメチルチオフェン-3-イル)-2,7,7-トリメチル-N-(4-メチルピリジン-2-イル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドは、複素環式化合物に属する複雑な有機化合物です。キノリンコア、チオフェン環、ピリジン部分を持ち、その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で関心の対象となる分子です。
準備方法
合成経路および反応条件
4-(2,5-ジメチルチオフェン-3-イル)-2,7,7-トリメチル-N-(4-メチルピリジン-2-イル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴いますこれらの反応で使用される一般的な試薬には、目的の生成物の形成を促進するために、さまざまなアルキル化剤、酸化剤、触媒が含まれます .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われ、高い収率と純度を確保するために、連続フロー反応器と最適化された反応条件が使用されます。自動化システムと高度な分析技術を使用すると、反応の進行と品質管理を監視できます。
化学反応の分析
反応の種類
4-(2,5-ジメチルチオフェン-3-イル)-2,7,7-トリメチル-N-(4-メチルピリジン-2-イル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: チオフェン環は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: キノリンコアのカルボニル基は還元されてアルコールを形成することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求電子剤または求核剤(置換反応用)などがあります。反応温度、溶媒、pHなどの反応条件は、目的の変換に基づいて最適化されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、チオフェン環の酸化は、スルホキシドまたはスルホンを生成する可能性があり、カルボニル基の還元はアルコールを生成する可能性があります .
科学研究への応用
4-(2,5-ジメチルチオフェン-3-イル)-2,7,7-トリメチル-N-(4-メチルピリジン-2-イル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、その潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探る研究が進められています。
科学的研究の応用
4-(2,5-dimethylthiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
4-(2,5-ジメチルチオフェン-3-イル)-2,7,7-トリメチル-N-(4-メチルピリジン-2-イル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路を解明するには、詳細な研究が必要です .
類似化合物との比較
類似化合物
類似の化合物には、他のキノリン誘導体、チオフェン含有分子、ピリジン系化合物などがあります。例を挙げます。
- 4-(2,5-ジメチルチオフェン-3-イル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミド
- 2,7,7-トリメチル-N-(4-メチルピリジン-2-イル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミド .
独自性
4-(2,5-ジメチルチオフェン-3-イル)-2,7,7-トリメチル-N-(4-メチルピリジン-2-イル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドの独自性は、その特定の官能基の組み合わせと構造的特徴にあります。これらは、独特の化学的および生物学的特性を付与します。 これは、さまざまな研究への応用と潜在的な治療用途にとって貴重な化合物となっています .
特性
CAS番号 |
441783-97-7 |
|---|---|
分子式 |
C25H29N3O2S |
分子量 |
435.6 g/mol |
IUPAC名 |
4-(2,5-dimethylthiophen-3-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H29N3O2S/c1-13-7-8-26-20(9-13)28-24(30)21-15(3)27-18-11-25(5,6)12-19(29)23(18)22(21)17-10-14(2)31-16(17)4/h7-10,22,27H,11-12H2,1-6H3,(H,26,28,30) |
InChIキー |
MTCXQSFIPHYFDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(SC(=C4)C)C)C(=O)CC(C3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12052286.png)



![4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B12052307.png)
![1-(4-chlorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12052313.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12052321.png)

![1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-N-(3-hydroxy-2-pyridinyl)-5-oxo-](/img/structure/B12052327.png)



![bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)
